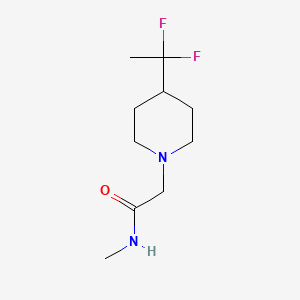![molecular formula C24H18ClN3O2 B2665197 1-(4-chlorophenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932280-61-0](/img/structure/B2665197.png)
1-(4-chlorophenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
The synthesis of quinoline derivatives often involves chemical modification of quinoline, which is one of the commonest approaches used in drug discovery . This results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized by spectroscopic and XRD methods . The structure exhibits C–H⋯N intermolecular interaction and π⋯π interactions . The structural and electronic properties of the molecule are often investigated by density functional theory method with B3LYP hybrid functional .
Chemical Reactions Analysis
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are often characterized by FT-IR, 1H and 13C-NMR, ESI-MS, and elemental analysis . Their physicochemical parameters (Lipinski’s descriptors) are also calculated using cheminformatics software .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Quinazolines and quinazolinones exhibit potent antibacterial properties. Researchers have synthesized various substituted quinazolinones and tested their efficacy against Gram-negative and Gram-positive bacteria. For instance, 3-benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one demonstrated remarkable in vitro antimicrobial activity against Staphylococcus aureus .
Anticancer Potential
Quinazoline derivatives have shown promise in cancer therapy. Some approved drugs, such as erlotinib and gefitinib, are quinazoline-based and used for treating lung and pancreatic cancers. Investigating the structure-activity relationships (SAR) of quinazolinones can lead to novel drug molecules with anticancer properties .
Anti-Inflammatory Effects
Quinazolines possess anti-inflammatory activity. Their ability to modulate inflammatory pathways makes them interesting targets for drug development. Researchers continue to explore quinazoline derivatives as potential anti-inflammatory agents .
Anticonvulsant Properties
Certain quinazolinones exhibit anticonvulsant effects. These compounds may play a role in managing epilepsy and related disorders. Investigating their mechanisms of action and optimizing their structures could lead to novel anticonvulsant drugs .
Antifungal Activity
Quinazoline derivatives have demonstrated antifungal properties. Researchers have evaluated their efficacy against fungal pathogens, making them potential candidates for antifungal drug development .
Antioxidant Effects
Although not extensively studied, quinazoline derivatives may possess antioxidant activity. Their ability to scavenge free radicals could have implications for various health conditions .
Safety And Hazards
Zukünftige Richtungen
Quinoline derivatives have a high potential for biological activity and are used as medicinal drugs . They are known for their anticancer, antitubercular, antifungal, and antiviral activities . Therefore, the synthesis of new quinoline derivatives continues to be a promising direction among chemists, pharmacists, and drug developers .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-7,8-dimethoxy-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O2/c1-29-21-12-18-20(13-22(21)30-2)26-14-19-23(15-6-4-3-5-7-15)27-28(24(18)19)17-10-8-16(25)9-11-17/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIBYBHXKMOYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(methylthio)benzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2665116.png)
![2-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2665118.png)
![5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B2665120.png)


![[(Cyanomethyl)(phenyl)carbamoyl]methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B2665126.png)
![Tert-butyl 2-(6-chloropyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2665127.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide](/img/structure/B2665130.png)
![2-fluoro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2665131.png)
![3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2665133.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2665135.png)
![3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2665137.png)